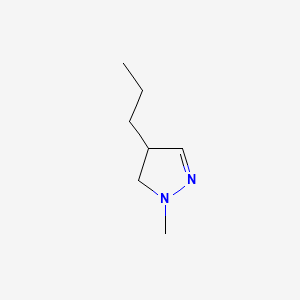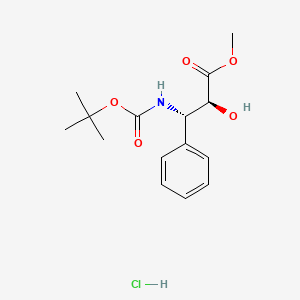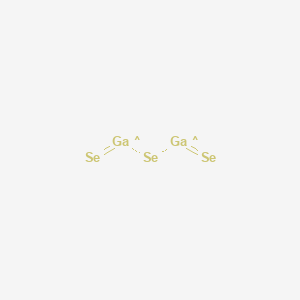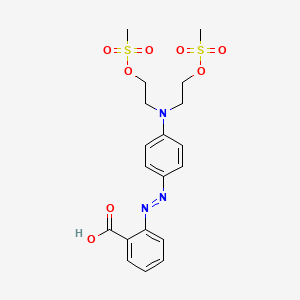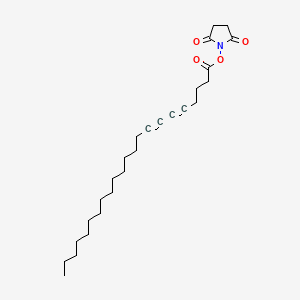![molecular formula C11H15NO2 B13833937 (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione is a heterocyclic compound with the molecular formula C11H15NO2. This compound is part of a class of seven-membered heterocyclic compounds known for their diverse pharmacological and therapeutic implications . The structure of this compound includes a tricyclic framework with nitrogen and oxygen atoms, making it a significant molecule in medicinal chemistry and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione typically involves the ring expansion of smaller heterocyclic compounds. Various methods such as thermal, photochemical, and microwave irradiation are employed to achieve this transformation . The synthetic routes often start with five or six-membered rings, which are then expanded to form the seven-membered azepine ring .
Industrial Production Methods: Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. Techniques such as conventional heating and ultrasound irradiation are commonly used . The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Aplicaciones Científicas De Investigación
(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial and anticancer properties . Additionally, it has applications in the industrial sector, such as in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione involves its interaction with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione include azepine, azepane, and azepinone . These compounds share a similar seven-membered ring structure but differ in their specific functional groups and substituents .
Uniqueness: What sets this compound apart is its unique tricyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(1S,2S,9S)-7-azatricyclo[7.2.1.02,7]dodecane-8,11-dione |
InChI |
InChI=1S/C11H15NO2/c13-10-6-7-5-8(10)9-3-1-2-4-12(9)11(7)14/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
Clave InChI |
LAUAHBPJTGHMEF-CIUDSAMLSA-N |
SMILES isomérico |
C1CCN2[C@@H](C1)[C@@H]3C[C@H](C2=O)CC3=O |
SMILES canónico |
C1CCN2C(C1)C3CC(C2=O)CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)



![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)
